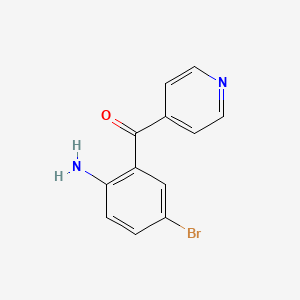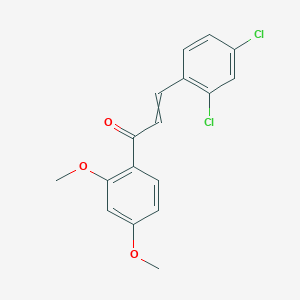
2-Propen-1-one, 3-(2,4-dichlorophenyl)-1-(2,4-dimethoxyphenyl)-
Vue d'ensemble
Description
2-Propen-1-one, 3-(2,4-dichlorophenyl)-1-(2,4-dimethoxyphenyl)-, also known as curcumin, is a naturally occurring compound that has been used for centuries in traditional medicine. It is found in the rhizome of the turmeric plant, which is native to India and Southeast Asia. Curcumin has been the subject of numerous scientific studies due to its potential health benefits, including anti-inflammatory, antioxidant, and anti-cancer properties.
Mécanisme D'action
Curcumin's mechanism of action is not fully understood, but it is thought to work by inhibiting various enzymes and signaling pathways involved in inflammation and oxidative stress. Curcumin has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory molecules. It also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant enzymes.
Biochemical and Physiological Effects:
Curcumin has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines and chemokines. Curcumin also has antioxidant properties, which may help protect against oxidative damage and reduce the risk of chronic diseases such as cancer, Alzheimer's disease, and cardiovascular disease. Additionally, 2-Propen-1-one, 3-(2,4-dichlorophenyl)-1-(2,4-dimethoxyphenyl)- has been shown to have anti-cancer properties, which may be due to its ability to inhibit the growth and spread of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Propen-1-one, 3-(2,4-dichlorophenyl)-1-(2,4-dimethoxyphenyl)- in lab experiments is its low toxicity and high bioavailability. Curcumin is relatively safe and well-tolerated, even at high doses. Additionally, 2-Propen-1-one, 3-(2,4-dichlorophenyl)-1-(2,4-dimethoxyphenyl)- is readily available and relatively inexpensive compared to other compounds used in research. However, one limitation of using 2-Propen-1-one, 3-(2,4-dichlorophenyl)-1-(2,4-dimethoxyphenyl)- in lab experiments is its poor solubility in water, which can make it difficult to administer in certain experiments. Additionally, 2-Propen-1-one, 3-(2,4-dichlorophenyl)-1-(2,4-dimethoxyphenyl)- has poor stability in the presence of light and oxygen, which can affect its potency over time.
Orientations Futures
There are many potential future directions for research on 2-Propen-1-one, 3-(2,4-dichlorophenyl)-1-(2,4-dimethoxyphenyl)-. One area of interest is the development of 2-Propen-1-one, 3-(2,4-dichlorophenyl)-1-(2,4-dimethoxyphenyl)--based therapies for the treatment of various diseases, including cancer, Alzheimer's disease, and cardiovascular disease. Additionally, further research is needed to better understand the mechanisms of action of 2-Propen-1-one, 3-(2,4-dichlorophenyl)-1-(2,4-dimethoxyphenyl)- and how it interacts with other compounds in the body. Finally, there is a need for more clinical trials to determine the safety and efficacy of 2-Propen-1-one, 3-(2,4-dichlorophenyl)-1-(2,4-dimethoxyphenyl)- in humans.
Applications De Recherche Scientifique
Curcumin has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of conditions such as arthritis, inflammatory bowel disease, and asthma. Curcumin has also been shown to have antioxidant properties, which may help protect against oxidative damage and reduce the risk of chronic diseases such as cancer, Alzheimer's disease, and cardiovascular disease.
Propriétés
IUPAC Name |
3-(2,4-dichlorophenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2O3/c1-21-13-6-7-14(17(10-13)22-2)16(20)8-4-11-3-5-12(18)9-15(11)19/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCOXBRRMMKHQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C=CC2=C(C=C(C=C2)Cl)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383539 | |
| Record name | 2-Propen-1-one, 3-(2,4-dichlorophenyl)-1-(2,4-dimethoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
171365-99-4 | |
| Record name | 2-Propen-1-one, 3-(2,4-dichlorophenyl)-1-(2,4-dimethoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



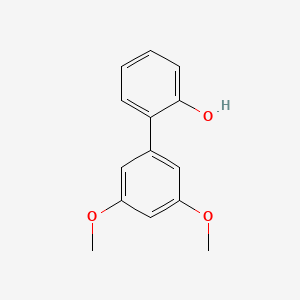

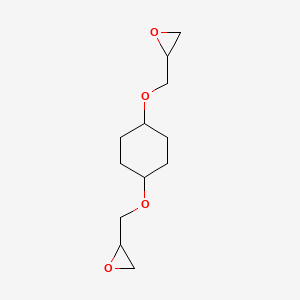

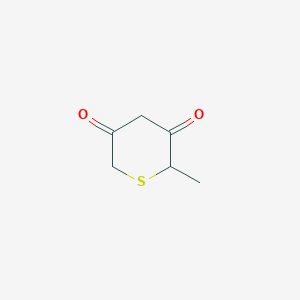
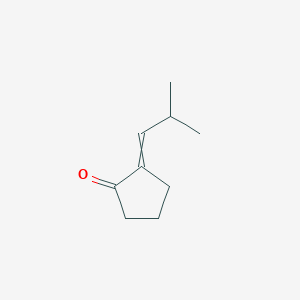


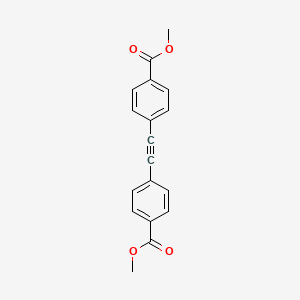
![Benzenamine, 3,5-dibromo-4-[4-methoxy-3-(1-methylethyl)phenoxy]-](/img/structure/B3048437.png)



